

An In-depth Technical Guide to 2-(Bromomethyl)-2,3-dihydro-1H-indene

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Compound of Interest

Compound Name: 2-(Bromomethyl)-2,3-dihydro-1H-indene

Cat. No.: B1289450

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of **2-(Bromomethyl)-2,3-dihydro-1H-indene**, a valuable building block in medicinal chemistry and materials science. This document details synthetic pathways, experimental protocols, and relevant chemical data to support further research and development efforts.

Introduction

2-(Bromomethyl)-2,3-dihydro-1H-indene, also known as 2-bromomethylindane, is a bifunctional molecule featuring a rigid indane scaffold. This structural motif is present in a variety of biologically active compounds and has been identified as a privileged structure in drug discovery. The presence of a reactive bromomethyl group allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

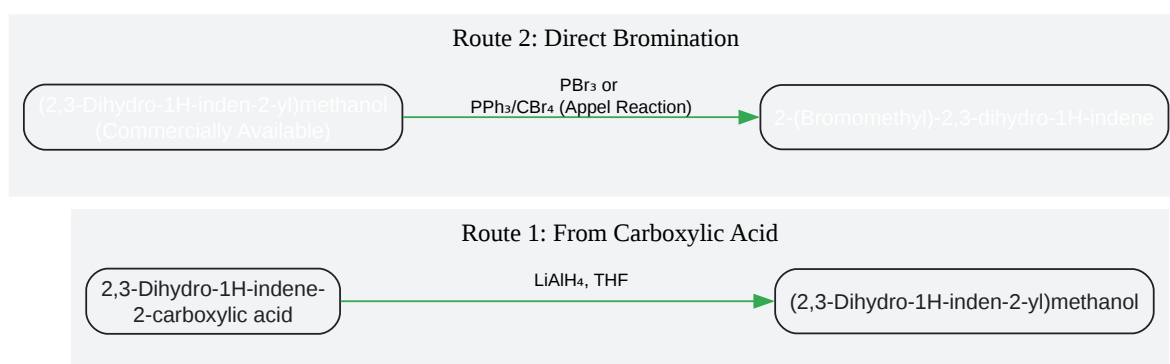
A summary of the key physicochemical properties of **2-(Bromomethyl)-2,3-dihydro-1H-indene** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ Br	
Molecular Weight	211.10 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	Not available	
CAS Number	348080-87-5	

Synthesis of 2-(Bromomethyl)-2,3-dihydro-1H-indene

The most direct and efficient synthesis of **2-(Bromomethyl)-2,3-dihydro-1H-indene** involves the bromination of the corresponding alcohol, (2,3-dihydro-1H-inden-2-yl)methanol. This precursor is commercially available, streamlining the synthetic process. Two primary methods for this transformation are the use of phosphorus tribromide (PBr₃) and the Appel reaction.

Synthetic Workflow



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Caption: Synthetic routes to **2-(Bromomethyl)-2,3-dihydro-1H-indene**.

Experimental Protocols

Method 1: Bromination using Phosphorus Tribromide (PBr_3)

This method is a classic and effective way to convert primary alcohols to alkyl bromides.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- (2,3-Dihydro-1H-inden-2-yl)methanol
- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether or dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in anhydrous diethyl ether or DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus tribromide (0.33-0.4 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with diethyl ether or DCM.

- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to afford the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure **2-(Bromomethyl)-2,3-dihydro-1H-indene**.

Method 2: The Appel Reaction

The Appel reaction provides a mild alternative for the conversion of alcohols to alkyl bromides, often with high yields and stereochemical inversion if a chiral center is present.^{[4][5][6][7][8][9]}

Materials:

- (2,3-Dihydro-1H-inden-2-yl)methanol
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous dichloromethane (DCM) or acetonitrile

Procedure:

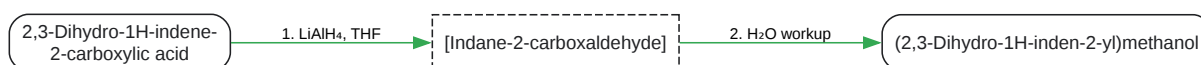
- In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.1-1.5 eq) and carbon tetrabromide (1.1-1.5 eq) in anhydrous DCM or acetonitrile.
- Cool the solution to 0 °C.
- Add a solution of (2,3-dihydro-1H-inden-2-yl)methanol (1.0 eq) in the same anhydrous solvent dropwise to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.

- The crude residue will contain the product and triphenylphosphine oxide. The by-product can be removed by precipitation (e.g., by adding a non-polar solvent like hexane and filtering) or by column chromatography on silica gel.

Alternative Synthetic Route: Reduction of 2,3-Dihydro-1H-indene-2-carboxylic acid

An alternative, though longer, route involves the reduction of the corresponding carboxylic acid, 2,3-dihydro-1H-indene-2-carboxylic acid, to the precursor alcohol. This carboxylic acid is also commercially available.^[10]

Workflow for the Reduction of the Carboxylic Acid



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Caption: Reduction of 2,3-dihydro-1H-indene-2-carboxylic acid to the corresponding alcohol.

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.^{[11][12][13][14]}

Materials:

- 2,3-Dihydro-1H-indene-2-carboxylic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether
- Water

- 1 M Hydrochloric acid or Sodium hydroxide solution
- Anhydrous magnesium sulfate

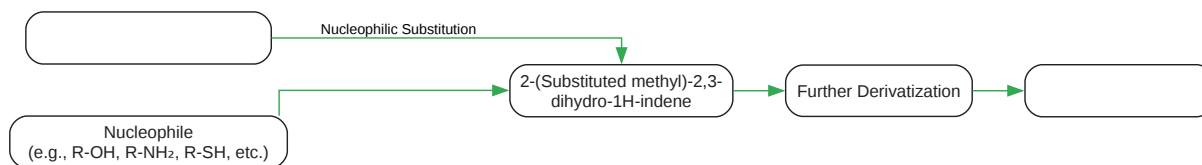
Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH_4 (1.5-2.0 eq) in anhydrous THF.
- Cool the suspension to 0 °C.
- Dissolve 2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH_4 suspension.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with diethyl ether or THF.
- Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (2,3-dihydro-1H-inden-2-yl)methanol.
- The resulting alcohol can then be brominated as described in the previous protocols.

Applications in Research and Development

The indane scaffold is a key component in numerous pharmaceuticals and biologically active molecules. The reactive nature of the bromomethyl group in **2-(Bromomethyl)-2,3-dihydro-1H-indene** makes it a valuable intermediate for introducing the 2-methyl-2,3-dihydro-1H-indenyl moiety into larger molecules through nucleophilic substitution reactions.

Potential Applications Workflow



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Caption: General workflow for the application of **2-(Bromomethyl)-2,3-dihydro-1H-indene** in synthesis.

Potential areas of application include:

- **Synthesis of Novel Drug Candidates:** The indane nucleus is found in drugs targeting various conditions. This building block can be used to synthesize novel analogs of existing drugs or to create entirely new chemical entities for screening.
- **Development of Molecular Probes:** The 2-methyl-2,3-dihydro-1H-indenyl group can be incorporated into fluorescent or radioactive probes to study biological processes.
- **Materials Science:** The rigid structure of the indane core can be exploited in the design of new polymers or liquid crystals with specific physical properties.

Quantitative Data

At present, specific yield and spectroscopic data for the synthesis of **2-(Bromomethyl)-2,3-dihydro-1H-indene** are not widely reported in publicly available literature. Researchers are encouraged to optimize the presented protocols and characterize the product thoroughly using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

2-(Bromomethyl)-2,3-dihydro-1H-indene is a readily accessible and highly versatile synthetic intermediate. The straightforward synthetic routes from commercially available precursors, coupled with the reactivity of the bromomethyl group, make it a valuable tool for researchers in drug discovery and materials science. This guide provides the necessary foundational

information to enable the synthesis and application of this important building block in various research and development endeavors.

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